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Compound of Interest

Compound Name: 2-Chloro-5-nitropyridine

Cat. No.: B043025

Introduction

2-chloro-5-nitropyridine is a key intermediate in the synthesis of various pharmaceuticals and
agrochemicals. Its chemical structure and purity are crucial for the successful synthesis of
target molecules. This technical guide provides an in-depth overview of the spectroscopic data
for 2-chloro-5-nitropyridine, including Nuclear Magnetic Resonance (NMR), Infrared (IR)
spectroscopy, and Mass Spectrometry (MS). The information presented here is intended for
researchers, scientists, and professionals in the field of drug development and chemical
synthesis to aid in the identification and characterization of this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of 2-chloro-5-nitropyridine.

Table 1: '"H NMR Spectroscopic Data

Chemical Shift (ppm) Multiplicity Assignment
9.20 Doublet H-6
8.62 Doublet of Doublets H-4
7.80 Doublet H-3

Solvent: CDCl3
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« 13 1
Chemical Shift (ppm) Assignment
152.1 C-2
145.3 C-6
141.0 C-5
135.0 C-4
124.5 C-3

Solvent: CDCIs (Predicted values based on analogous structures and spectral databases)

Table 3: IR SpectroscopicData

Wavenumber (cm—?) Intensity Assignment

3100-3000 Medium Aromatic C-H Stretch

1600, 1480, 1450 Strong Aromatic C=C Stretch

1530, 1350 Strong Asymmetric & Symmetric N-O
Stretch (NO2)

1275 Medium C-N Stretch

840 Strong C-H Out-of-plane Bend

740 Strong C-CI Stretch

525 Medium C-N In-plane Bend

Sample State: Solid (KBr pellet or ATR)

Table 4: Mass Spectrometry Data (Electron lonization)
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miz Relative Abundance (%) Assighment

158 78.1 [M]* (Molecular lon)
112 100.0 [M-NO2]*

85 62.1 [M-NO2-HCN]*

76 66.5 [CsHa]*

50 71.2 [CaH2]*

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

'H and 3C NMR

o Sample Preparation: Approximately 5-10 mg of 2-chloro-5-nitropyridine is dissolved in 0.5-
0.7 mL of deuterated chloroform (CDCIs) containing 0.03% v/v tetramethylsilane (TMS) as an
internal standard. The solution is then transferred to a 5 mm NMR tube.

e Instrument Parameters:
o Spectrometer: A 400 MHz or 500 MHz NMR spectrometer is used.

o 'HNMR:

Pulse Program: Standard single-pulse sequence.

Acquisition Time: 2-3 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 16-64.

o 13C NMR:
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Pulse Program: Proton-decoupled single-pulse sequence.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096 (due to the low natural abundance of 13C).

o Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-
corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at
0.00 ppm.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) or KBr Pellet Method

o Sample Preparation (ATR): A small amount of the solid 2-chloro-5-nitropyridine is placed
directly onto the ATR crystal. Pressure is applied to ensure good contact between the sample
and the crystal.

o Sample Preparation (KBr Pellet): Approximately 1-2 mg of 2-chloro-5-nitropyridine is finely
ground with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The
mixture is then pressed into a thin, transparent pellet using a hydraulic press.

e Instrument Parameters:
o Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.
o Spectral Range: 4000-400 cm~1,
o Resolution: 4 cm™1.
o Number of Scans: 16-32.

» Data Acquisition: A background spectrum of the empty ATR crystal or a pure KBr pellet is
recorded. The sample spectrum is then acquired and ratioed against the background to
produce the final absorbance or transmittance spectrum.
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Mass Spectrometry (MS)

Electron lonization (EI) Method

o Sample Introduction: A small amount of 2-chloro-5-nitropyridine is introduced into the mass
spectrometer, typically via a direct insertion probe or after separation by gas chromatography
(GC). The sample is vaporized in the ion source.

« lonization: The gaseous molecules are bombarded with a beam of high-energy electrons
(typically 70 eV). This causes the molecules to ionize and fragment.

e Mass Analysis: The resulting positively charged ions are accelerated and separated based
on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight
analyzer).

» Detection: The separated ions are detected, and a mass spectrum is generated, which plots
the relative abundance of each ion as a function of its m/z value.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic
compound like 2-chloro-5-nitropyridine using the spectroscopic techniques described.
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Caption: Logical workflow for spectroscopic analysis.

¢ To cite this document: BenchChem. [Spectroscopic Analysis of 2-chloro-5-nitropyridine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b043025#spectroscopic-data-nmr-ir-mass-spec-for-2-
chloro-5-nitropyridine]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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